molecular formula C10H22N2 B1293012 N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine CAS No. 363626-93-1

N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine

Cat. No.: B1293012
CAS No.: 363626-93-1
M. Wt: 170.3 g/mol
InChI Key: IRJZFGMWHRHSRU-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine is a compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a cyclohexane ring, with additional ethyl and methyl substituents on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine typically involves the reaction of cyclohexanone with formaldehyde and a secondary amine, such as N-ethyl-N-methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The process can be summarized as follows:

  • Cyclohexanone is reacted with formaldehyde in the presence of an acid catalyst to form a hydroxymethyl intermediate.
  • The intermediate undergoes a Mannich reaction with N-ethyl-N-methylamine to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Imines or oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ethyl and methyl substituents on the nitrogen atom can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexylamine: A primary amine with a cyclohexane ring.

    N-Methylcyclohexylamine: A secondary amine with a methyl group on the nitrogen atom.

    N-Ethylcyclohexylamine: A secondary amine with an ethyl group on the nitrogen atom.

Uniqueness: 1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine is unique due to the presence of both ethyl and methyl substituents on the nitrogen atom, which can influence its chemical reactivity and binding properties

Properties

IUPAC Name

1-(aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(2)10(9-11)7-5-4-6-8-10/h3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJZFGMWHRHSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649217
Record name 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363626-93-1
Record name 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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